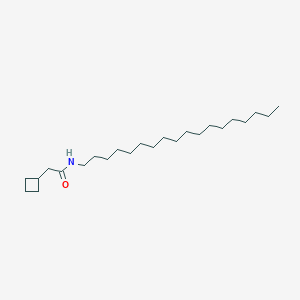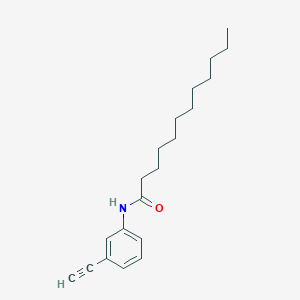![molecular formula C32H28N6O2 B11559784 N',N''-[benzene-1,4-diyldi(E)methylylidene]bis[2-(naphthalen-2-ylamino)acetohydrazide] (non-preferred name)](/img/structure/B11559784.png)
N',N''-[benzene-1,4-diyldi(E)methylylidene]bis[2-(naphthalen-2-ylamino)acetohydrazide] (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(NAPHTHALEN-2-YL)AMINO]-N’-[(E)-{4-[(E)-({2-[(NAPHTHALEN-2-YL)AMINO]ACETAMIDO}IMINO)METHYL]PHENYL}METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(NAPHTHALEN-2-YL)AMINO]-N’-[(E)-{4-[(E)-({2-[(NAPHTHALEN-2-YL)AMINO]ACETAMIDO}IMINO)METHYL]PHENYL}METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of Naphthylamine Derivatives: The initial step involves the synthesis of naphthylamine derivatives through the reaction of naphthalene with ammonia or amines under specific conditions.
Acylation and Amidation: The naphthylamine derivatives are then subjected to acylation and amidation reactions to introduce the acetamido and imino groups.
Condensation Reactions: The final step involves the condensation of the intermediate compounds with appropriate aldehydes or ketones to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(NAPHTHALEN-2-YL)AMINO]-N’-[(E)-{4-[(E)-({2-[(NAPHTHALEN-2-YL)AMINO]ACETAMIDO}IMINO)METHYL]PHENYL}METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(NAPHTHALEN-2-YL)AMINO]-N’-[(E)-{4-[(E)-({2-[(NAPHTHALEN-2-YL)AMINO]ACETAMIDO}IMINO)METHYL]PHENYL}METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(NAPHTHALEN-2-YL)AMINO]-N’-[(E)-{4-[(E)-({2-[(NAPHTHALEN-2-YL)AMINO]ACETAMIDO}IMINO)METHYL]PHENYL}METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphthylamine Derivatives: Compounds with similar naphthylamine structures.
Acetamido Compounds: Molecules containing acetamido groups.
Hydrazide Derivatives: Compounds with hydrazide functional groups.
Uniqueness
2-[(NAPHTHALEN-2-YL)AMINO]-N’-[(E)-{4-[(E)-({2-[(NAPHTHALEN-2-YL)AMINO]ACETAMIDO}IMINO)METHYL]PHENYL}METHYLIDENE]ACETOHYDRAZIDE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C32H28N6O2 |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
2-(naphthalen-2-ylamino)-N-[(E)-[4-[(E)-[[2-(naphthalen-2-ylamino)acetyl]hydrazinylidene]methyl]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C32H28N6O2/c39-31(21-33-29-15-13-25-5-1-3-7-27(25)17-29)37-35-19-23-9-11-24(12-10-23)20-36-38-32(40)22-34-30-16-14-26-6-2-4-8-28(26)18-30/h1-20,33-34H,21-22H2,(H,37,39)(H,38,40)/b35-19+,36-20+ |
InChI Key |
KEJKBIQFCOPOQI-CQFWSYKGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2)NCC(=O)N/N=C/C3=CC=C(C=C3)/C=N/NC(=O)CNC4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC=C(C=C3)C=NNC(=O)CNC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(2,4-Dimethylphenyl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11559704.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11559708.png)
![3,4-dichloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B11559718.png)

![N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenylacetohydrazide](/img/structure/B11559729.png)

![Ethyl alpha-carbethoxy-beta-[4-methoxy-2-nitroanilino]acrylate](/img/structure/B11559744.png)
![N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11559748.png)
![4-chloro-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11559751.png)
![2-bromo-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11559752.png)
![4'-[(E)-(Phenylmethylidene)amino]-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carbonitrile](/img/structure/B11559757.png)
![2,4-bis(benzyloxy)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11559759.png)
![2-(2-cyanophenoxy)-N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11559772.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B11559780.png)
